

N-(3-Aminopropyl)morpholine chemical structure and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(3-Aminopropyl)morpholine

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An In-depth Technical Guide to **N-(3-Aminopropyl)morpholine**: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Aminopropyl)morpholine (APM) is a versatile bifunctional molecule widely utilized as a chemical intermediate and building block in organic synthesis, polymer science, and medicinal chemistry.[1][2] Its unique structure, featuring both a primary and a tertiary amine, imparts a distinct reactivity profile that makes it a valuable component in the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, surfactants, and as a curing agent for epoxy and polyurethane resins.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core reactivity, supported by experimental protocols and logical diagrams.

Chemical Structure and Identification

N-(3-Aminopropyl)morpholine is an organic heterocyclic amine characterized by a morpholine ring N-substituted with a 3-aminopropyl group.[1] This arrangement provides two reactive nitrogen centers: a tertiary amine integrated within the morpholine heterocycle and a terminal primary amine on the propyl chain.



Identifier	Value
IUPAC Name	3-morpholin-4-ylpropan-1-amine[4]
CAS Number	123-00-2
Molecular Formula	C7H16N2O[1]
Molecular Weight	144.21 g/mol [1]
Canonical SMILES	C1COCCN1CCCN[4]
InChlKey	UIKUBYKUYUSRSM-UHFFFAOYSA-N[4]
Synonyms	3-Morpholinopropylamine, 4-(3- Aminopropyl)morpholine, APM, N- Aminopropylmorpholine[4]

Physicochemical and Spectroscopic Data

APM is a colorless to pale yellow liquid with a characteristic faint, fish-like odor.[1][3][4][5] It is highly soluble in water and miscible with many polar organic solvents.

Physical Properties

The key physical properties of **N-(3-Aminopropyl)morpholine** are summarized in the table below.



Property	Value
Appearance	Colorless to almost colorless clear liquid[5]
Melting Point	-15 °C[1][2][6]
Boiling Point	224-225 °C[1][6]
Density	0.987 g/mL at 25 °C[1][5][6]
Refractive Index (n ²⁰ /D)	1.4761[1][5][6]
Flash Point	~105 °C
Water Solubility	Soluble[1][5]
pKa (Predicted)	10.30 ± 0.10

Spectroscopic Data

Spectroscopic analysis confirms the structure of N-(3-Aminopropyl)morpholine.

Spectrum Type	Key Features and Data
¹H NMR	Data available in various deuterated solvents, such as CDCl ₃ . Spectra confirm the presence of protons on the morpholine ring and the aminopropyl chain.[7][8]
¹³ C NMR	Spectral data confirms the 7 carbon atoms in their respective chemical environments.
Infrared (IR)	Spectra show characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-O-C stretching of the morpholine ring.[9]
Mass Spectrometry (EI)	Molecular Ion (M ⁺): $m/z = 144$. Key fragments include $m/z = 100$ (loss of C_2H_4N) and $m/z = 56$. [1][11][12]

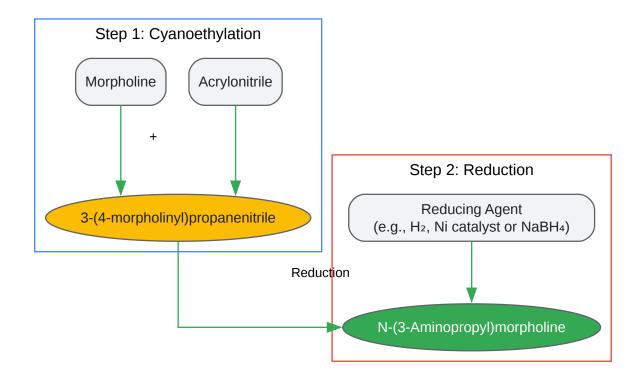


Synthesis of N-(3-Aminopropyl)morpholine

APM is typically synthesized via two primary industrial routes. Both methods leverage commercially available starting materials.

Synthesis via Cyanoethylation of Morpholine and Subsequent Reduction

This is a common two-step process. First, morpholine undergoes a Michael addition with acrylonitrile to form 3-(4-morpholinyl)propanenitrile. The resulting nitrile is then reduced to the primary amine.



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Caption: General workflow for the synthesis of APM.

This protocol details the laboratory-scale reduction of the nitrile intermediate using sodium borohydride and a nickel(II) chloride catalyst.[1][11]



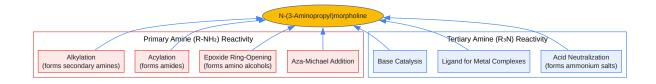
- Apparatus Setup: Assemble a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a heating mantle.
- Charging the Reactor: To the reaction vessel, add anhydrous nickel(II) chloride (1.0 g, 0.008 mol) and 15 mL of tert-butanol.
- Addition of Reactants: Add 3-(4-morpholinyl)propanenitrile (14 g, 0.1 mol) to the mixture.
- Initiation of Reduction: Carefully add sodium borohydride (0.6 g, 0.016 mol) in portions to control the initial reaction.
- Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature for 8 hours with continuous stirring.
- Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, N-(3-aminopropyl)morpholine, is then isolated and purified, typically by distillation, yielding the final product (59 wt% reported in one procedure).[1] A significant by-product can be morpholine (22 wt%).[1]

Synthesis via Alkylation of Morpholine

Another common industrial route involves the direct alkylation of morpholine with a 3-carbon electrophile containing a masked or protected amine group, such as 3-chloropropylamine.

Chemical Reactivity

The reactivity of APM is dominated by its two amine functional groups. The primary amine is a strong nucleophile and undergoes reactions typical of primary alkylamines, while the tertiary amine within the morpholine ring can act as a base, a catalyst, or a ligand.





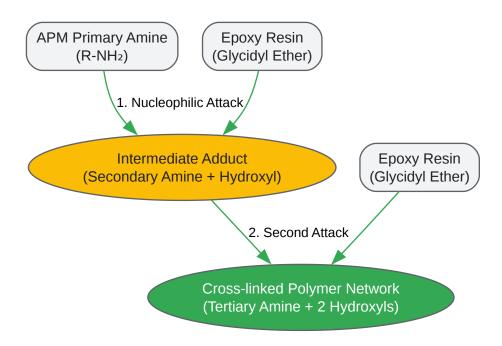
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Caption: Reactivity map of N-(3-Aminopropyl)morpholine.

Reactions of the Primary Amine

The terminal primary amine is the more reactive site for nucleophilic attack.

Epoxide Curing: APM is highly reactive with glycidyl ether type epoxy resins. The primary
amine's two active hydrogens can react with two epoxide groups, leading to cross-linking.
The resulting hydroxyl groups can further accelerate the curing process. This makes APM an
effective curing agent and accelerator in epoxy formulations for coatings, adhesives, and
composites.



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Caption: Role of APM's primary amine in epoxy resin curing.

 Aza-Michael Addition: As a primary amine, APM can participate in aza-Michael reactions with electron-deficient alkenes like acrylates or acrylonitriles, forming new carbon-nitrogen bonds.
 [13] This reaction is atom-economical and is used to synthesize more complex functionalized molecules.[13]



General Amine Chemistry: It undergoes typical primary amine reactions, including acylation
with acid chlorides or anhydrides to form amides, and reaction with aldehydes and ketones
to form Schiff bases (imines), which can be subsequently reduced.

Reactions of the Tertiary Amine

The tertiary amine in the morpholine ring is less nucleophilic due to steric hindrance but is a significant basic center.

- Catalysis: The tertiary amine can act as a base catalyst, particularly in polyurethane formulations, accelerating the reaction between isocyanates and polyols.
- Acid Neutralization: As a base, APM readily neutralizes acids in exothermic reactions to form ammonium salts.[1][4][5]
- Coordination Chemistry: The nitrogen atom can serve as a ligand, coordinating with metal ions to form stable complexes used in catalysis.

Applications

The dual functionality of APM makes it a valuable intermediate in several fields:

- Polymer Chemistry: Widely used as a curing agent, chain extender, and accelerator for epoxy and polyurethane systems.
- Organic Synthesis: A key building block for pharmaceuticals, agrochemicals (herbicides, fungicides), and dyestuffs.[1][2][5] The morpholine scaffold is a well-known feature in medicinal chemistry.
- Surfactants and Corrosion Inhibitors: Used in the synthesis of surfactants, detergents, and corrosion inhibitors for water treatment and metalworking fluids.[3]
- Catalysis: Acts as a ligand in metal-catalyzed reactions and as a base catalyst.

Safety and Handling

N-(3-Aminopropyl)morpholine is a corrosive material that can cause severe skin burns and eye damage.[4] It is harmful if swallowed or in contact with skin. It is combustible and can



produce toxic oxides of nitrogen upon decomposition.[1][4][5] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling. Store in a cool, dark, well-ventilated area, as the material can be air-sensitive.

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- To cite this document: BenchChem. [N-(3-Aminopropyl)morpholine chemical structure and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057628#n-3-aminopropyl-morpholine-chemicalstructure-and-reactivity]



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